molecular formula C19H40O6S2 B14552020 Bis(2-ethylhexyl) propane-1,3-disulfonate CAS No. 61660-42-2

Bis(2-ethylhexyl) propane-1,3-disulfonate

Cat. No.: B14552020
CAS No.: 61660-42-2
M. Wt: 428.7 g/mol
InChI Key: YTVBLARUNRNAPX-UHFFFAOYSA-N
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Description

Bis(2-ethylhexyl) propane-1,3-disulfonate: is an organic compound with the molecular formula C19H40O6S2. It is a sulfonate ester derived from propane-1,3-disulfonic acid and 2-ethylhexanol. This compound is known for its unique chemical properties and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of bis(2-ethylhexyl) propane-1,3-disulfonate typically involves the esterification of propane-1,3-disulfonic acid with 2-ethylhexanol. The reaction is usually carried out in the presence of an acid catalyst, such as sulfuric acid or para-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves continuous flow reactors and automated systems to ensure consistent quality and yield. The use of advanced purification techniques, such as chromatography and high-performance liquid chromatography (HPLC), is common to achieve high purity levels .

Chemical Reactions Analysis

Types of Reactions: Bis(2-ethylhexyl) propane-1,3-disulfonate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Bis(2-ethylhexyl) propane-1,3-disulfonate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of bis(2-ethylhexyl) propane-1,3-disulfonate involves its interaction with molecular targets through its sulfonate and ester groups. These functional groups can form hydrogen bonds and electrostatic interactions with proteins, enzymes, and other biomolecules. The compound can modulate the activity of enzymes by binding to their active sites or allosteric sites, thereby affecting their catalytic functions. Additionally, its surfactant properties enable it to alter the permeability of cell membranes, facilitating the transport of other molecules .

Properties

CAS No.

61660-42-2

Molecular Formula

C19H40O6S2

Molecular Weight

428.7 g/mol

IUPAC Name

bis(2-ethylhexyl) propane-1,3-disulfonate

InChI

InChI=1S/C19H40O6S2/c1-5-9-12-18(7-3)16-24-26(20,21)14-11-15-27(22,23)25-17-19(8-4)13-10-6-2/h18-19H,5-17H2,1-4H3

InChI Key

YTVBLARUNRNAPX-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)COS(=O)(=O)CCCS(=O)(=O)OCC(CC)CCCC

Origin of Product

United States

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